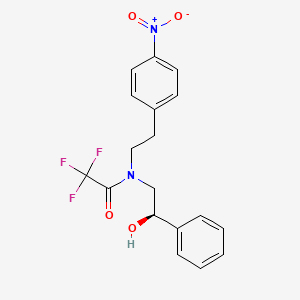
(R)-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide is a complex organic compound characterized by the presence of trifluoromethyl, hydroxy, phenylethyl, and nitrophenethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide typically involves multiple steps:
Oxidation of p-aminophenylethanol: The hydroxyl group on p-aminophenylethanol is oxidized to form nitrobenzene acetaldehyde.
Reductive Amination: ®-2-amino-1-phenylethanol undergoes reductive amination to yield ®-2-p-nitrobenzene ethylamine-1-phenylethanol.
Substitution Reaction: The final step involves the substitution of the amino group with a trifluoroacetamide group using (Boc)2O.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in 1,4-dioxane.
Reduction: Sodium borohydride in dichloromethane.
Substitution: (Boc)2O for trifluoroacetamide substitution.
Major Products
Oxidation: Formation of nitrobenzene acetaldehyde.
Reduction: Formation of p-nitrobenzene ethylamine.
Substitution: Formation of trifluoroacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of ®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors due to its structural features.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-hydroxy-4-phenylbutyric acid: A chiral alcohol intermediate used in the production of angiotensin-converting enzyme inhibitors.
®-4-nitrophenethyl-(2-hydroxy-2-phenylethyl)-tert-butyl carbamate: Another compound with similar structural features and synthetic routes.
Eigenschaften
Molekularformel |
C18H17F3N2O4 |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[(2R)-2-hydroxy-2-phenylethyl]-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H17F3N2O4/c19-18(20,21)17(25)22(12-16(24)14-4-2-1-3-5-14)11-10-13-6-8-15(9-7-13)23(26)27/h1-9,16,24H,10-12H2/t16-/m0/s1 |
InChI-Schlüssel |
JPSMUXFFZKKIGH-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


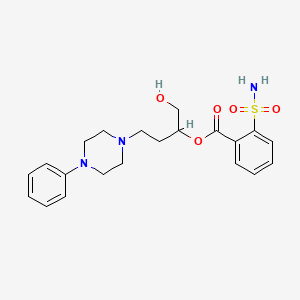
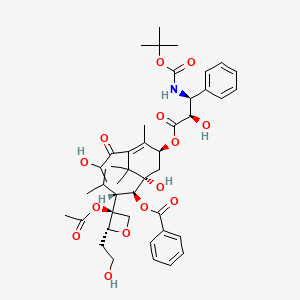
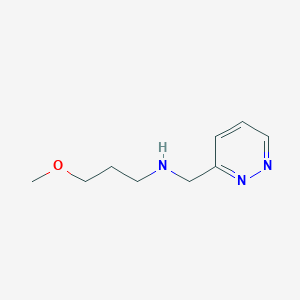

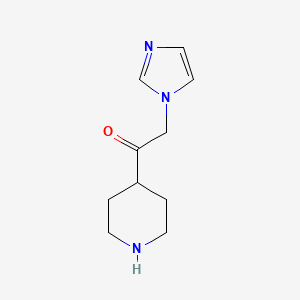
![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
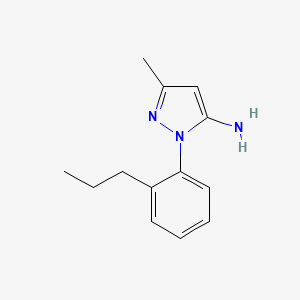
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
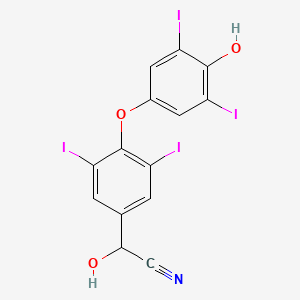

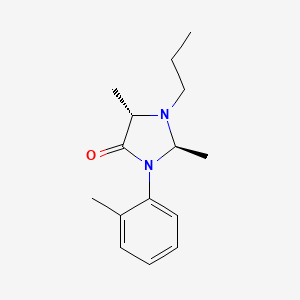
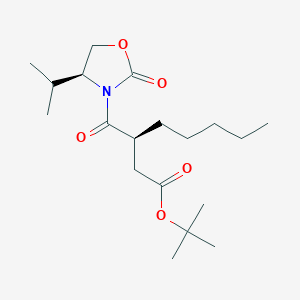
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
